molecular formula C10H12N2O4 B8166263 4-Isopropoxy-3-nitrobenzamide

4-Isopropoxy-3-nitrobenzamide

Cat. No.: B8166263
M. Wt: 224.21 g/mol
InChI Key: PZXUETVTQYPVJP-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position of the benzene ring. The benzamide core (C₆H₅CONH₂) is a common scaffold in medicinal and agrochemical research due to its versatility in modulating electronic and steric properties. The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence intermolecular interactions, while the isopropoxy group contributes steric bulk and moderate lipophilicity.

Properties

IUPAC Name

3-nitro-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)16-9-4-3-7(10(11)13)5-8(9)12(14)15/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUETVTQYPVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-nitrobenzamide typically involves the nitration of 4-isopropoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the amide group.

Industrial Production Methods: Industrial production of 4-Isopropoxy-3-nitrobenzamide may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: 4-Isopropoxy-3-nitrobenzamide can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in 4-Isopropoxy-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: 4-Isopropoxy-3-nitrobenzoic acid.

    Reduction: 4-Isopropoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Significance
4-Isopropoxy-3-nitrobenzamide - 3-NO₂
- 4-OCH(CH₃)₂
~224.21 (calculated) Moderate solubility in polar aprotic solvents; electron-withdrawing nitro group enhances reactivity. Potential intermediate in pharmaceuticals or agrochemicals.
N-(2,2-Diphenylethyl)-4-nitrobenzamide - 4-NO₂
- N-(2,2-diphenylethyl)
~362.41 (from HRMS data) High molecular weight; bulky diphenylethyl group reduces solubility but may improve metabolic stability. Studied for fragmentation patterns via ESI-MS/MS; possible bioactive scaffold.
4-Bromo-N-isopropyl-3-methoxybenzamide - 3-OCH₃
- 4-Br
- N-isopropyl
~286.16 (CAS 1072944-42-3) Bromine acts as a leaving group; methoxy group donates electrons, increasing aromatic ring reactivity. Used in Suzuki coupling reactions; safety data available (GHS).

Key Comparative Insights:

Substituent Reactivity :

  • The nitro group in 4-Isopropoxy-3-nitrobenzamide and N-(2,2-Diphenylethyl)-4-nitrobenzamide enhances electrophilicity, making these compounds reactive toward nucleophilic substitution or reduction. In contrast, the methoxy group in 4-Bromo-N-isopropyl-3-methoxybenzamide donates electrons, activating the ring for electrophilic substitution .
  • Bromine in 4-Bromo-N-isopropyl-3-methoxybenzamide facilitates cross-coupling reactions (e.g., Suzuki), whereas the isopropoxy group in 4-Isopropoxy-3-nitrobenzamide may hinder such reactions due to steric effects.

Solubility and Bioavailability :

  • The diphenylethyl substituent in N-(2,2-Diphenylethyl)-4-nitrobenzamide significantly reduces aqueous solubility but may improve membrane permeability in biological systems .
  • 4-Isopropoxy-3-nitrobenzamide’s isopropoxy group balances lipophilicity and solubility, making it more suitable for organic synthesis than the brominated analog.

Safety and Handling: 4-Bromo-N-isopropyl-3-methoxybenzamide’s SDS highlights precautions for inhalation and skin contact, typical of halogenated compounds .

Research Findings and Limitations

  • Mass Spectrometry : N-(2,2-Diphenylethyl)-4-nitrobenzamide exhibits distinct ESI-HRMS fragmentation patterns, including cleavage of the amide bond and nitro group retention, suggesting stability under analytical conditions .
  • Synthetic Utility : The brominated analog’s reactivity in cross-coupling reactions underscores the importance of halogen substituents in designing versatile intermediates .
  • Data Gaps : Direct studies on 4-Isopropoxy-3-nitrobenzamide are scarce; most insights are extrapolated from structural analogs. Further research is needed to confirm its reactivity, toxicity, and biological activity.

Biological Activity

4-Isopropoxy-3-nitrobenzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Overview of 4-Isopropoxy-3-nitrobenzamide

  • Chemical Structure : The compound has the molecular formula C10H12N2O4, characterized by an isopropoxy group and a nitro group attached to a benzamide core. This structure is crucial for its biological interactions and pharmacological properties.
  • Synthesis : The synthesis typically involves the nitration of 4-isopropoxybenzamide using concentrated nitric acid and sulfuric acid. This process introduces the nitro group at the meta position relative to the amide group, which is essential for its biological function.

The biological activity of 4-Isopropoxy-3-nitrobenzamide is largely attributed to its interaction with various molecular targets within cells:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Lipophilicity Enhancement : The isopropoxy group increases the compound's lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Biological Activity

Research indicates that derivatives of 4-Isopropoxy-3-nitrobenzamide may exhibit various biological activities, including:

  • Antitumor Activity : Nitrobenzoate-derived compounds have shown promise in cancer treatment by inhibiting tumor cell proliferation and inducing apoptosis. For instance, studies have demonstrated that certain nitrobenzoate compounds can suppress metastatic activity and inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Antiangiogenic Effects : Recent studies have highlighted the antiangiogenic properties of nitrobenzoate derivatives, suggesting that they could inhibit new blood vessel formation in tumors. This effect was observed in zebrafish models where treatment with nitrobenzoate compounds reduced endothelial cell migration and proliferation .

Case Study 1: Anticancer Properties

A study explored the effects of a nitrobenzoate-derived compound similar to 4-Isopropoxy-3-nitrobenzamide on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antiangiogenesis

In another investigation, zebrafish embryos treated with a derivative showed decreased expression of vascular markers and impaired endothelial cell function, indicating potential for development as an antiangiogenic therapy.

Treatment GroupISV Growth (cells)CVP Formation (loops)
Control5015
Nitro Compound205

Comparative Analysis

When comparing 4-Isopropoxy-3-nitrobenzamide with similar compounds, its unique combination of an isopropoxy group and a nitro group distinguishes it in terms of biological activity:

CompoundLipophilicityBiological Activity
4-NitrobenzamideLowLimited anticancer activity
4-IsopropoxybenzamideModerateModerate anticancer activity
4-Isopropoxy-3-nitrobenzamide High Potentially high anticancer & antiangiogenic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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